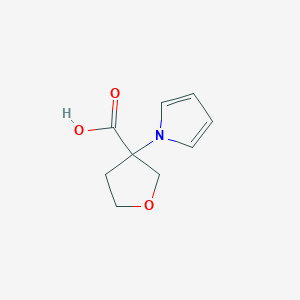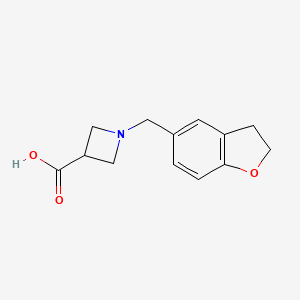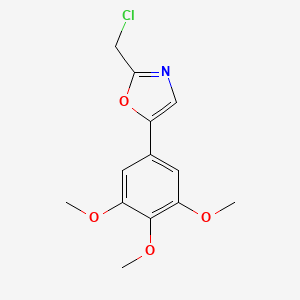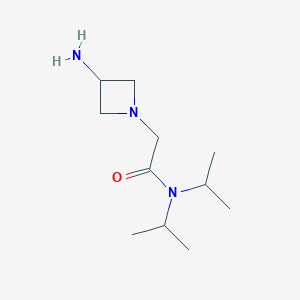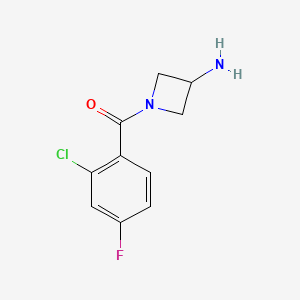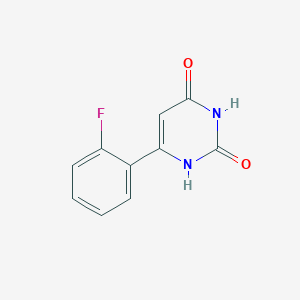![molecular formula C16H24ClNO3 B1487989 Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-22-4](/img/structure/B1487989.png)
Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
“Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO3 . It is also known by various synonyms such as “O-tert-Butyl-L-serine methyl ester hydrochloride”, “methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride”, and others .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of tert-butanesulfinamide, which is a well-known chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a phenoxy group . The molecular weight of the compound is 211.69 g/mol .Chemical Reactions Analysis
In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.69 g/mol .Wissenschaftliche Forschungsanwendungen
Spin Interaction in Octahedral Zinc Complexes : This research focuses on Schiff and Mannich bases with tert-butyl components, including zinc bis-phenolate complexes. These complexes demonstrate significant spin interactions and magnetic coupling, which can be crucial for understanding magnetic properties in chemistry (Orio et al., 2010).
Kinetics of Phenol Alkylation with tert-Butyl Alcohol : This study explores the catalytic activity of various acidic ionic liquids in the tert-butylation of phenol with tert-butyl alcohol. Such research is vital for understanding catalytic processes in organic chemistry (Elavarasan et al., 2011).
Solution-Phase Combinatorial Synthesis : The research here involves the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the potential of the compound in synthetic organic chemistry (Malavašič et al., 2007).
Interaction of 4,6-Dichloropyrimidine-5-Carbaldehyde with Glycine Esters : This study investigates the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butyl glycinate. Such reactions are significant in the field of medicinal chemistry and drug development (Zinchenko et al., 2018).
Electrochemical Oxidation of Bulky Phenol : This research examines the electrochemical oxidation of tert-butylated phenols, providing insights into electrochemical processes and potential applications in material science and electrochemistry (Zabik et al., 2016).
Zukünftige Richtungen
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been reviewed, and this methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These represent the structural motif of many natural products and therapeutically applicable compounds , suggesting potential future directions for the use of “Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride” in medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-16(2,3)12-7-5-6-8-14(12)20-11-9-13(17-10-11)15(18)19-4;/h5-8,11,13,17H,9-10H2,1-4H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJBEJFVPDARBV-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


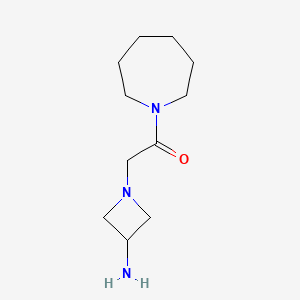
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
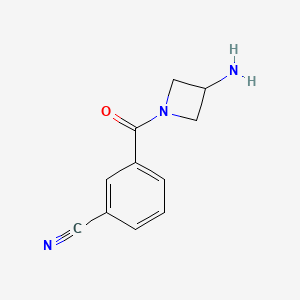
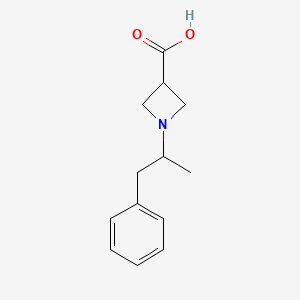
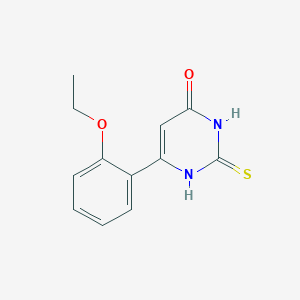
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
